6-Bromo-4-methylhex-1-ene 6-Bromo-4-methylhex-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691785
InChI: InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3
SMILES:
Molecular Formula: C7H13Br
Molecular Weight: 177.08 g/mol

6-Bromo-4-methylhex-1-ene

CAS No.:

Cat. No.: VC17691785

Molecular Formula: C7H13Br

Molecular Weight: 177.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-methylhex-1-ene -

Specification

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
IUPAC Name 6-bromo-4-methylhex-1-ene
Standard InChI InChI=1S/C7H13Br/c1-3-4-7(2)5-6-8/h3,7H,1,4-6H2,2H3
Standard InChI Key AXCLVVKUDJQYRV-UHFFFAOYSA-N
Canonical SMILES CC(CCBr)CC=C

Introduction

Structural Characteristics

Molecular Architecture

6-Bromo-4-methylhex-1-ene possesses a linear hexene backbone with distinct functional groups:

  • Double bond: Located between C1 and C2, contributing to its alkene classification .

  • Methyl group: Attached to C4, introducing steric effects that influence reactivity .

  • Bromine atom: Positioned at C6, enabling nucleophilic substitution reactions.

The SMILES notation CC(CCBr)CC=C succinctly captures this arrangement, while the InChIKey AXCLVVKUDJQYRV-UHFFFAOYSA-N provides a unique identifier for its 3D conformation .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC7_7H13_{13}Br
Molecular Weight177.08 g/mol
Exact Mass176.02006 Da
XLogP33.2
Rotatable Bond Count4

Stereochemical Considerations

Although the compound lacks defined stereocenters in its primary form, stereoisomerism becomes relevant in derivatives. For instance, (Z,4R)-6-bromo-4-methylhex-2-ene illustrates how configuration impacts physical and chemical properties . The absence of chiral centers in 6-bromo-4-methylhex-1-ene simplifies its synthesis but limits stereochemical diversity .

Synthesis Methods

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize bromination efficiency. Key steps include:

  • Bromination: Introduction of bromine to a preformed hexene precursor under controlled temperatures (40–60°C).

  • Purification: Distillation or chromatography to isolate the product from by-products like dibrominated species.

Table 2: Synthesis Parameters

ParameterConditionSource
Reactor TypeContinuous flow
Temperature Range40–60°C
Yield Optimization75–85%

Laboratory-Scale Approaches

Smaller batches often use radical bromination with N-bromosuccinimide (NBS) and light initiation . This method minimizes over-bromination and enhances selectivity for the terminal position .

Chemical Reactivity

Substitution Reactions

The bromine atom at C6 undergoes SN_N2 reactions with nucleophiles (e.g., hydroxide, amines), yielding alcohols or amines. Steric hindrance from the methyl group at C4 slightly retards these reactions compared to less substituted analogs .

Addition Reactions

The C1–C2 double bond participates in electrophilic additions. For example, hydrogen bromide adds across the double bond to form 1,2-dibromo-4-methylhexane, though this reaction competes with allylic bromination.

Elimination Pathways

Under basic conditions, 6-bromo-4-methylhex-1-ene can undergo dehydrohalogenation, producing conjugated dienes. This reactivity is exploited in polymer chemistry to create cross-linked materials.

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile intermediate:

  • Pharmaceuticals: Precursor to alkylating agents used in anticancer drug synthesis.

  • Agrochemicals: Building block for herbicides requiring brominated alkenes.

Material Science

Its ability to undergo radical polymerization makes it valuable in creating flame-retardant polymers. The bromine atom enhances thermal stability, while the methyl group improves solubility in organic matrices.

ParameterValueSource
Storage Temperature2–8°C
GHS ClassificationH315, H412

Recent Research Advances

Green Synthesis Methods

Recent studies focus on photocatalytic bromination using visible light and eco-friendly catalysts, reducing reliance on toxic reagents. Yields up to 78% have been reported under mild conditions.

Computational Modeling

Density Functional Theory (DFT) simulations predict reaction pathways for substitution reactions, aiding in catalyst design . These models highlight the role of the methyl group in stabilizing transition states .

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